molecular formula C11H20BrNO2 B13579249 Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate

Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate

Cat. No.: B13579249
M. Wt: 278.19 g/mol
InChI Key: HAHZIISZVYEPSU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromopropyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.18 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromopropyl reagents. One common method includes the alkylation of azetidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-bromopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would produce a corresponding alcohol .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows the compound to modify various substrates, including proteins, nucleic acids, and small organic molecules . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(3-bromopropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8H2,1-3H3

InChI Key

HAHZIISZVYEPSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCCBr

Origin of Product

United States

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